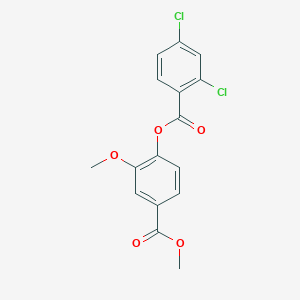
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate, also known as MDB, is a chemical compound that has been widely studied for its potential applications in scientific research. MDB belongs to the class of benzoate esters and is known for its unique chemical structure that makes it useful for a variety of applications.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a variety of physiological effects, including the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation in animal models, and to promote the death of cancer cells. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize, and has a well-characterized chemical structure. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate is also stable under a variety of conditions, which makes it useful for a variety of experiments. However, there are also limitations to its use. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate can be toxic in high doses, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate. One area of research is the development of new materials and coatings based on 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate. Another area of research is the use of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is potential for the development of new drugs based on the chemical structure of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate.
Métodos De Síntesis
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoic acid with 2-methoxy-4-(methoxycarbonyl)phenol in the presence of a catalyst. Other methods of synthesis include the use of acid anhydrides and acid chlorides.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has been used extensively in scientific research due to its unique chemical properties. It has been studied for its potential applications in drug discovery, as well as for its use in the development of new materials and coatings. 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate |
|---|---|
Fórmula molecular |
C16H12Cl2O5 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
methyl 4-(2,4-dichlorobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O5/c1-21-14-7-9(15(19)22-2)3-6-13(14)23-16(20)11-5-4-10(17)8-12(11)18/h3-8H,1-2H3 |
Clave InChI |
WKLUKVCHKHZKKA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309193.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309194.png)
![Propyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309195.png)
![N-(2,4-dimethylphenyl)-4-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309196.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isopentylbenzamide](/img/structure/B309197.png)
![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)